Tiopinac

説明

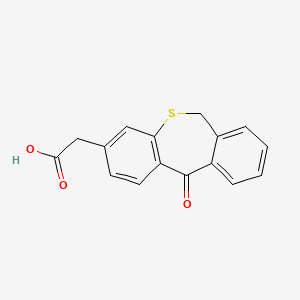

Structure

3D Structure

特性

IUPAC Name |

2-(11-oxo-6H-benzo[c][1]benzothiepin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3S/c17-15(18)8-10-5-6-13-14(7-10)20-9-11-3-1-2-4-12(11)16(13)19/h1-7H,8-9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIVRBFRQSOGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3=C(S1)C=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77625-78-6 (hydrochloride salt) | |

| Record name | Tiopinac [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061220697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80210140 | |

| Record name | Tiopinac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61220-69-7 | |

| Record name | Tiopinac [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061220697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiopinac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIOPINAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QX5LNW7CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tiopinac: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiopinac (also known as RS-40974) is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties. Developed in the late 1970s, its primary mechanism of action is understood to be the inhibition of prostaglandin synthesis, a cornerstone of the inflammatory cascade. This technical guide provides a comprehensive review of the available pharmacokinetic and pharmacodynamic data on this compound, with a focus on its preclinical evaluation.

Pharmacodynamics

This compound has demonstrated significant anti-inflammatory, analgesic, and antipyretic activity in various animal models. Its potency has been compared to several well-established NSAIDs.

Anti-Inflammatory Activity

This compound exhibits marked anti-inflammatory effects in both acute and chronic models of inflammation.

-

Carrageenan-Induced Paw Edema: In this acute inflammation model, orally administered this compound was found to be approximately 40 times more potent than phenylbutazone[1].

-

Adjuvant-Induced Arthritis: In a chronic model of inflammation, this compound, administered orally, was 10 to 15 times more potent than naproxen in preventing the development of adjuvant-induced arthritis in rats[1].

-

Cotton-Pellet-Induced Granuloma: this compound's potency in this model was comparable to that of indomethacin, being about 0.8 times as active[1].

Analgesic Activity

The analgesic properties of this compound are particularly evident in inflammatory pain models.

-

Phenylquinone-Induced Writhing: When administered orally to mice and rats, this compound was 16 and 10 times more potent than aspirin, respectively, in inhibiting phenylquinone-induced writhing[1].

-

Yeast-Inflamed Paw Compression: In this test, this compound was approximately 10 times more potent than indomethacin at increasing the pain threshold[1].

-

Adjuvant Arthritic Paw Flexion: this compound showed high activity against pain induced by flexing the adjuvant arthritic-inflamed paw, being at least 1000 times more potent than aspirin.

Antipyretic Activity

This compound is a potent antipyretic agent. In a yeast-induced pyrexia model in rats, orally administered this compound was found to be 130 times more potent than aspirin at reducing fever.

Table 1: Comparative Potency of this compound in Preclinical Models

| Pharmacodynamic Effect | Model | Comparator | Relative Potency of this compound |

| Anti-inflammatory | Carrageenan-Induced Paw Edema (Rat) | Phenylbutazone | ~40x |

| Adjuvant-Induced Arthritis (Rat) | Naproxen | ~10-15x | |

| Cotton-Pellet-Induced Granuloma (Rat) | Indomethacin | ~0.8x | |

| Analgesic | Phenylquinone-Induced Writhing (Mouse) | Aspirin | ~16x |

| Phenylquinone-Induced Writhing (Rat) | Aspirin | ~10x | |

| Yeast-Inflamed Paw Compression (Rat) | Indomethacin | ~10x | |

| Adjuvant Arthritic Paw Flexion (Rat) | Aspirin | ≥1000x | |

| Antipyretic | Yeast-Induced Pyrexia (Rat) | Aspirin | ~130x |

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, including absorption, distribution, metabolism, excretion (ADME), bioavailability, plasma protein binding, and elimination half-life, are not extensively available in the public domain. Preclinical studies indicate that this compound is orally active.

Mechanism of Action

The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, this compound exerts its therapeutic effects. The specific selectivity of this compound for COX-1 versus COX-2 isoforms has not been detailed in the available literature.

Caption: Presumed mechanism of action of this compound via inhibition of COX enzymes.

Experimental Protocols

The following are generalized protocols for the key in vivo pharmacodynamic assays used to characterize this compound.

Carrageenan-Induced Paw Edema in Rats

This model assesses the activity of drugs against acute inflammation.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

-

Procedure:

-

A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.

-

The test compound (this compound) or vehicle is administered orally.

-

After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is made into the right hind paw.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Endpoint: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-control group.

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Adjuvant-Induced Arthritis in Rats

This is a model of chronic inflammation.

-

Animals: Lewis or Sprague-Dawley rats are commonly used.

-

Procedure:

-

On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the tail or a hind paw.

-

This compound or vehicle is administered orally daily for a specified period (e.g., 18 days).

-

The severity of arthritis is assessed periodically by measuring the volume of the injected and non-injected paws and/or through a visual scoring system for inflammation.

-

-

Endpoint: The primary endpoint is the reduction in paw swelling and arthritic score in the treated group compared to the control group.

Phenylquinone-Induced Writhing in Mice

This is a model for visceral pain.

-

Animals: Male albino mice are typically used.

-

Procedure:

-

Mice are pre-treated with an oral dose of this compound or vehicle.

-

After a defined period (e.g., 30-60 minutes), an intraperitoneal injection of phenylquinone is administered to induce a writhing response (stretching, abdominal contractions).

-

The number of writhes is counted for a specific duration (e.g., 5-15 minutes) after the injection.

-

-

Endpoint: The analgesic effect is determined by the percentage reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group.

Yeast-Induced Pyrexia in Rats

This model is used to evaluate antipyretic activity.

-

Animals: Wistar rats are commonly used.

-

Procedure:

-

A baseline rectal temperature is recorded.

-

Fever is induced by a subcutaneous injection of a brewer's yeast suspension.

-

After a period for the fever to develop (e.g., 18 hours), the rectal temperature is measured again to confirm pyrexia.

-

This compound or vehicle is administered orally.

-

Rectal temperature is then monitored at regular intervals (e.g., every hour for several hours).

-

-

Endpoint: The antipyretic effect is measured as the reduction in rectal temperature over time compared to the control group.

Conclusion

This compound is a potent non-steroidal anti-inflammatory agent with significant analgesic and antipyretic effects demonstrated in preclinical models. Its mechanism of action is consistent with the inhibition of prostaglandin synthesis. While its pharmacodynamic profile is well-characterized in the available literature, a comprehensive understanding of its pharmacokinetic properties in humans remains limited. Further research would be necessary to fully elucidate its clinical potential.

References

An In-Depth Technical Guide to the Anti-Inflammatory Profile of Tiopinac

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

Tiopinac exerts its anti-inflammatory effects primarily through the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. The synthesis of prostaglandins is initiated by the release of arachidonic acid from cell membranes, which is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) into prostaglandin H2 (PGH2). PGH2 is subsequently converted into various bioactive prostanoids, including prostaglandins and thromboxanes. By inhibiting the COX enzymes, this compound effectively reduces the production of these pro-inflammatory mediators.[1][2]

While direct IC50 values for this compound's inhibition of COX-1 and COX-2 are not available in the reviewed literature, its classification as a prostaglandin antagonist and its efficacy in in vivo models of inflammation strongly suggest that it functions as a COX inhibitor.[3] The relative selectivity for COX-1 versus COX-2 remains to be elucidated through further specific enzymatic assays.

Quantitative Data Presentation

The following tables summarize the available quantitative and comparative potency data for this compound in established preclinical models of inflammation and analgesia.

Table 1: In Vivo Anti-Inflammatory Activity of this compound

| Model | Species | This compound Potency | Reference Compound |

| Carrageenan-Induced Paw Edema | Rat | 40 x | Phenylbutazone[3] |

| Cotton-Pellet Granuloma | Rat | 0.8 x | Indomethacin[3] |

| Adjuvant-Induced Arthritis | Rat | 10-15 x | Naproxen |

| Adjuvant-Induced Arthritis (ED50) | Rat | 0.1 mg/kg/day p.o. | N/A |

Table 2: In Vivo Analgesic and Antipyretic Activity of this compound

| Model | Species | This compound Potency | Reference Compound |

| Phenylquinone-Induced Writhing | Mouse | 16 x | Aspirin |

| Phenylquinone-Induced Writhing | Rat | 10 x | Aspirin |

| Yeast-Inflamed Paw (Pain Threshold) | Rat | ~10 x | Indomethacin |

| Adjuvant Arthritic-Inflamed Paw (Pain) | Rat | ≥1000 x | Aspirin |

| Yeast-Induced Pyrexia | Rat | 130 x | Aspirin |

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g).

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

Baseline paw volume is measured using a plethysmometer.

-

This compound or a reference drug is administered orally (p.o.).

-

After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group.

Cotton-Pellet Granuloma in Rats

This model is used to assess the chronic anti-inflammatory effects of a compound.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g).

-

Procedure:

-

Sterile cotton pellets (e.g., 10 mg) are prepared.

-

Under light anesthesia, the pellets are implanted subcutaneously in the dorsal or ventral region of the rats.

-

This compound or a reference drug is administered orally daily for a set period (e.g., 7 days).

-

On the day after the final dose, the animals are euthanized, and the cotton pellets with the surrounding granulomatous tissue are excised.

-

The wet weight of the granuloma is recorded.

-

The pellets are dried in an oven at 60°C until a constant weight is achieved, and the dry weight is recorded.

-

-

Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is determined by comparing the treated groups to the vehicle-treated control group.

Adjuvant-Induced Arthritis in Rats

This is a model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.

-

Animals: Male Lewis or Wistar rats.

-

Procedure:

-

On day 0, arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the footpad or base of the tail.

-

This compound or a reference drug is administered orally daily, either prophylactically (starting on day 0) or therapeutically (starting after the onset of arthritis, around day 10).

-

The severity of arthritis is assessed regularly by measuring paw volume and/or using a visual arthritis scoring system. Body weight is also monitored.

-

The experiment typically continues for 18-21 days.

-

-

Data Analysis: The change in paw volume and the arthritis score over time are compared between the treated and control groups.

Conclusion

This compound is a highly effective anti-inflammatory agent, demonstrating marked activity in both acute and chronic models of inflammation. Its primary mechanism of action is understood to be the inhibition of prostaglandin synthesis, a hallmark of NSAID activity. While specific in vitro data on its COX-1/COX-2 selectivity are not publicly available, its potent in vivo efficacy, particularly in the adjuvant-induced arthritis model at a low oral dose of 0.1 mg/kg/day, underscores its significant therapeutic potential. Further research to elucidate its precise inhibitory profile against COX isoforms and other inflammatory enzymes would provide a more complete understanding of its pharmacological actions.

References

- 1. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]

- 2. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. The anti-inflammatory and analgesic profile of 6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-acetic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiopinac's Interaction with Cyclooxygenase Enzymes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiopinac is a potent, orally active non-steroidal anti-inflammatory drug (NSAID) with significant anti-inflammatory, analgesic, and antipyretic properties. While direct quantitative data on the specific inhibitory effects of this compound on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms are not extensively available in publicly accessible literature, its pharmacological profile strongly suggests that its mechanism of action involves the inhibition of prostaglandin synthesis through the cyclooxygenase pathway. This technical guide consolidates the available information on this compound's anti-inflammatory activity, outlines the standard experimental protocols for evaluating COX inhibition, and presents a generalized signaling pathway to illustrate the mechanism of action for compounds in its class.

Introduction to this compound

This compound is a dibenzthiepin derivative recognized for its high potency as an anti-inflammatory agent. Its effects are attributed to the inhibition of prostaglandin synthesis, a key process in the inflammatory cascade mediated by cyclooxygenase (COX) enzymes.[1][2] The COX enzymes exist in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation.[1][3] The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[1]

Quantitative Data on Cyclooxygenase Inhibition

As of the latest literature review, specific IC50 values for this compound's inhibition of COX-1 and COX-2 are not publicly available. The potency of this compound has been compared to other established NSAIDs, such as indomethacin, suggesting a significant interaction with the cyclooxygenase pathway. The lack of precise IC50 data necessitates further research to quantify its selectivity towards the COX isoforms.

The table below is a template that would be used to present such data if it were available. It includes comparative data for indomethacin, a well-characterized non-selective COX inhibitor, to provide context.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data not available | Data not available | Data not available |

| Indomethacin | ~0.1 | ~1.0 | ~0.1 |

Note: Indomethacin IC50 values can vary depending on the assay conditions.

Signaling Pathways in Inflammation

The anti-inflammatory effects of NSAIDs like this compound are primarily achieved by blocking the conversion of arachidonic acid to prostaglandins. This process is catalyzed by COX-1 and COX-2. The following diagram illustrates this key signaling pathway.

Experimental Protocols for Assessing COX Inhibition

To determine the inhibitory activity and selectivity of a compound like this compound on COX-1 and COX-2, standardized in vitro and cell-based assays are employed.

In Vitro Enzyme Inhibition Assay

This method directly measures the effect of a test compound on the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the concentration of the test compound that inhibits 50% of the enzyme's activity (IC50).

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compound (e.g., this compound) at various concentrations.

-

Assay buffer (e.g., Tris-HCl).

-

Detection system to measure prostaglandin production (e.g., ELISA kit for PGE2 or a radiometric assay).

Procedure:

-

Pre-incubate the purified COX enzyme with various concentrations of the test compound or vehicle control in the assay buffer.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Terminate the reaction.

-

Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Human Whole-Blood Assay

This ex vivo assay is considered more physiologically relevant as it measures COX inhibition in a cellular environment and in the presence of plasma proteins.

Objective: To determine the IC50 of a test compound for COX-1 and COX-2 in human whole blood.

Materials:

-

Freshly drawn human whole blood from healthy, drug-free volunteers.

-

Test compound (e.g., this compound) at various concentrations.

-

For COX-2 induction: Lipopolysaccharide (LPS).

-

For COX-1 activity measurement: No stimulant is needed as it relies on the production of thromboxane B2 (TXB2) during blood clotting.

-

ELISA kits for PGE2 and TXB2.

Procedure for COX-1 Inhibition:

-

Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.

-

Allow the blood to clot at 37°C for a specified time (e.g., 60 minutes).

-

Centrifuge the samples to separate the serum.

-

Measure the concentration of TXB2 in the serum using an ELISA kit.

-

Calculate the percentage of inhibition and determine the IC50 value.

Procedure for COX-2 Inhibition:

-

Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.

-

Add LPS to induce COX-2 expression and prostaglandin synthesis.

-

Incubate the blood at 37°C for a prolonged period (e.g., 24 hours).

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using an ELISA kit.

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound is a highly effective anti-inflammatory agent, and its mechanism of action is consistent with the inhibition of cyclooxygenase enzymes. While specific quantitative data on its COX-1 and COX-2 inhibitory profile are lacking in the current body of scientific literature, the established methodologies for assessing such activity are well-defined. Further research utilizing these standard protocols is necessary to fully characterize the cyclooxygenase inhibition profile of this compound and to better understand its therapeutic potential and safety profile in comparison to other NSAIDs. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals interested in advancing the understanding of this compound and similar anti-inflammatory compounds.

References

Tiopinac: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiopinac (RS-40974) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the dibenzothiepin class of compounds. Preclinical studies, primarily from the 1980s, have demonstrated its potent anti-inflammatory, analgesic, and anti-pyretic properties. This technical guide synthesizes the available data on this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation. The primary mechanism of action is understood to be the inhibition of prostaglandin synthesis, a hallmark of NSAIDs. This document aims to provide a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

This compound, chemically known as 6,11-dihydrodibenzo-[b,e]-thiepin-11-one-3-acetic acid, emerged as a promising anti-inflammatory agent with a preclinical profile suggesting high potency.[1] As a non-steroidal anti-inflammatory drug, its therapeutic potential lies in conditions characterized by inflammation, pain, and fever, such as arthritis. This guide will provide an in-depth look at the foundational preclinical data.

Mechanism of Action

This compound is classified as a prostaglandin antagonist.[1] The anti-inflammatory, analgesic, and anti-pyretic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[2][3] Prostaglandins are key signaling molecules involved in the inflammatory cascade, pain sensitization, and fever induction.[2] While specific data on this compound's differential inhibition of COX-1 and COX-2 isoforms are not available in the reviewed literature, its functional effects in animal models are consistent with the inhibition of prostaglandin synthesis.

Preclinical Efficacy Data

This compound has demonstrated significant efficacy in various rat and mouse models of inflammation, pain, and pyrexia. The following tables summarize the available quantitative and comparative data from these preclinical studies.

Table 1: Anti-Inflammatory and Anti-Arthritic Activity of this compound

| Model | Species | Parameter Measured | This compound Potency Comparison | ED50 / Effective Dose | Reference |

| Carrageenan-Induced Paw Edema | Rat | Inhibition of paw swelling | 40x Phenylbutazone | ~0.5 mg/kg (for 30% reduction) | |

| Cotton-Pellet-Induced Granuloma | Rat | Inhibition of granuloma formation | 0.8x Indomethacin | Not specified | |

| Adjuvant-Induced Arthritis (developing) | Rat | Prevention of arthritis development | 10-15x Naproxen | 0.1 mg/kg/day (p.o.) | |

| Adjuvant-Induced Arthritis (established) | Rat | Reversal of pre-induced arthritis | Similar to developing arthritis | Not specified |

Table 2: Analgesic and Anti-Pyretic Activity of this compound

| Model | Species | Parameter Measured | This compound Potency Comparison | Reference |

| Phenylquinone-Induced Writhing | Mouse | Inhibition of writhing response | 16x Aspirin | |

| Phenylquinone-Induced Writhing | Rat | Inhibition of writhing response | 10x Aspirin | |

| Yeast-Inflamed Paw Compression | Rat | Increase in pain threshold | ~10x Indomethacin | |

| Adjuvant Arthritic-Inflamed Paw Flexion | Rat | Increase in pain threshold | ≥1000x Aspirin | |

| Yeast-Induced Pyrexia | Rat | Reduction of fever | 130x Aspirin |

Table 3: Preclinical Safety and Tolerability

| Test | Species | Dose | Observation | Reference |

| 8-Day Cotton-Pellet Test | Rat | Up to 20 mg/kg/day (p.o.) | Well tolerated | |

| Acute and Subacute Gastric Erosion | Rat | Not specified | Mild oral activity in producing gastric erosion | |

| General Observation | Dog | Up to 30 mg/kg (p.o.) | Lack of anorexia and emesis |

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments cited in the literature.

Adjuvant-Induced Arthritis in Rats

-

Objective: To assess the anti-inflammatory and anti-arthritic activity of this compound in a model of chronic inflammation.

-

Animal Model: Female rats weighing 160-180 g.

-

Induction of Arthritis: On day 0, arthritis is induced by two intradermal injections of 0.05 mL each (total 0.1 mL) of heat-killed M. butyricum (10 mg/mL) suspended in mineral oil into the proximal tail.

-

Dosing Regimen: For assessment against developing arthritis, this compound is administered orally (p.o.) in a 0.5 mL vehicle dose twice daily (9 a.m. and 4 p.m.) for 17 days, starting on day 1.

-

Efficacy Assessment: On day 18, the severity of swelling in the four-foot pads and the tail is blindly scored. Paws are scored on a scale of 0-4 each, and the tail is scored 0-3, for a maximum total score of 19. Body weight and the weights of both hind paws are also recorded.

References

In-Depth Technical Guide: Tiopinac (CAS Number 61220-69-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiopinac (CAS 61220-69-7), chemically known as 2-(11-oxo-6,11-dihydrodibenzo[b,e]thiepin-3-yl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the dibenzothiepin class of compounds. Synthesized in the late 1970s, it has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in various preclinical models. Its mechanism of action is attributed to the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) enzymes. Notably, preclinical studies suggest that this compound possesses a favorable gastrointestinal safety profile compared to other NSAIDs. This technical guide provides a comprehensive overview of the available research on this compound, including its chemical properties, synthesis, mechanism of action, preclinical pharmacology, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

This compound is a tricyclic compound with a central thiepin ring fused to two benzene rings. The presence of a carboxylic acid group is characteristic of many NSAIDs.

| Property | Value |

| CAS Number | 61220-69-7 |

| IUPAC Name | 2-(11-oxo-6H-benzo[c][1]benzothiepin-3-yl)acetic acid |

| Molecular Formula | C₁₆H₁₂O₃S |

| Molecular Weight | 284.3 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Dry, dark, at 0-4°C for short term or -20°C for long term |

Synthesis

A general synthetic workflow is depicted below:

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that mediate acute and chronic inflammation.[2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. While specific IC50 values for this compound against COX-1 and COX-2 are not publicly available, its pharmacological profile suggests it is a non-selective inhibitor.

The signaling pathway for prostaglandin synthesis and its inhibition by NSAIDs is illustrated below:

Preclinical Pharmacology

Extensive preclinical studies have demonstrated the potent anti-inflammatory and analgesic efficacy of this compound in various animal models.

Anti-inflammatory Activity

This compound has shown marked activity in both acute and chronic models of inflammation.

| Assay | Species | This compound Potency Relative to Standard |

| Carrageenan-Induced Paw Edema (Acute) | Rat | 40 x Phenylbutazone |

| Cotton-Pellet-Induced Granuloma (Chronic) | Rat | 0.8 x Indomethacin |

| Adjuvant-Induced Arthritis (Chronic) | Rat | 10-15 x Naproxen |

Analgesic Activity

The analgesic potency of this compound varies depending on the specific pain model.

| Assay | Species | This compound Potency Relative to Standard |

| Phenylquinone-Induced Writhing | Mouse | 16 x Aspirin |

| Phenylquinone-Induced Writhing | Rat | 10 x Aspirin |

| Yeast-Inflamed Paw Compression | Rat | ~10 x Indomethacin |

| Adjuvant Arthritic-Inflamed Paw Flexion | Rat | ≥1000 x Aspirin |

Antipyretic Activity

In a yeast-induced pyrexia model in rats, this compound was found to be approximately 130 times more potent than aspirin.

Gastrointestinal Safety

Preclinical studies in rats and dogs have suggested that this compound may have a reduced potential for gastrointestinal irritation compared to other NSAIDs.

Experimental Protocols

The following are detailed methodologies for key in vivo assays used to evaluate the pharmacological activity of this compound.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammation.

Workflow:

Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

-

Acclimatization: Animals are acclimatized for at least one week with free access to food and water.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Dosing: this compound, a reference NSAID, or vehicle is administered orally (p.o.).

-

Induction of Edema: 30 to 60 minutes after dosing, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.

-

Measurement: Paw volume is measured immediately before carrageenan injection and at hourly intervals for up to 5 hours using a plethysmometer.

-

Data Analysis: The increase in paw volume is calculated for each animal. The percentage inhibition of edema by the drug is calculated relative to the vehicle control group.

Cotton-Pellet-Induced Granuloma in Rats

This model is used to evaluate the effects on the proliferative phase of chronic inflammation.

Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

-

Pellet Implantation: Under light anesthesia, sterile cotton pellets (10 ± 1 mg) are implanted subcutaneously in the ventral region.

-

Dosing: this compound, a reference drug, or vehicle is administered orally daily for 7 consecutive days, starting on the day of pellet implantation.

-

Pellet Removal: On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised.

-

Measurement: The wet and dry weights of the granulomas are determined. The dry weight is measured after drying the pellets at 60°C until a constant weight is achieved.

-

Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is calculated by comparing the mean net dry weight of the treated groups with the control group.

Adjuvant-Induced Arthritis in Rats

This is a model of chronic, immune-mediated inflammatory disease.

Protocol:

-

Animals: Male Lewis or Sprague-Dawley rats (180-220 g) are used.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the footpad of the right hind paw.

-

Dosing: Dosing with this compound, a reference drug, or vehicle can be initiated either prophylactically (from the day of adjuvant injection) or therapeutically (after the onset of arthritis, typically around day 10-12). Dosing is continued for a specified period (e.g., 18 days).

-

Assessment of Arthritis: The severity of arthritis is assessed by measuring the volume of both the injected and non-injected paws at regular intervals. Clinical scoring based on erythema, swelling, and joint deformity can also be performed.

-

Data Analysis: The change in paw volume and the arthritis score are used to evaluate the efficacy of the treatment compared to the control group.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for this compound in various species, including humans, are not extensively reported in publicly available literature. General principles of NSAID pharmacokinetics suggest that this compound, as a carboxylic acid derivative, would be well-absorbed orally, highly bound to plasma proteins, and undergo hepatic metabolism prior to renal excretion. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a potent non-steroidal anti-inflammatory drug with a compelling preclinical profile. Its significant anti-inflammatory and analgesic activities, coupled with a potentially favorable gastrointestinal safety profile, make it an interesting compound for further investigation. This technical guide summarizes the key findings to date and provides detailed experimental protocols to facilitate future research into the therapeutic potential of this compound. The lack of publicly available data on its specific COX-1/COX-2 inhibitory potency and its comprehensive pharmacokinetic profile highlights areas for future research that would be critical for its potential clinical development.

References

Tiopinac: Investigating the NF-κB Signaling Axis as a Core Therapeutic Target

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tiopinac, a dibenzothiepine derivative, is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated high potency as an anti-inflammatory and analgesic agent in preclinical models. While its efficacy is well-documented, the precise molecular mechanisms underpinning its therapeutic effects remain to be fully elucidated. This technical guide explores the potential role of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a key mediator of this compound's anti-inflammatory activity. Given the central role of NF-κB in orchestrating the inflammatory response, it represents a plausible and compelling target for a potent anti-inflammatory compound like this compound. This document provides a comprehensive overview of this compound's established pharmacological profile, a detailed examination of the NF-κB signaling cascade, and a series of proposed experimental protocols to rigorously investigate the interaction between this compound and this critical inflammatory pathway. The overarching goal is to furnish researchers and drug development professionals with the foundational knowledge and methodological framework required to explore this promising therapeutic avenue.

Introduction to this compound

This compound (6,11-dihydrodibenzo-[b,e]-thiepin-11-one-3-acetic acid) is a potent, orally active NSAID that has demonstrated significant anti-inflammatory, analgesic, and anti-pyretic properties in various animal models.[1][2] Its chemical structure, a dibenzothiepine acetic acid derivative, distinguishes it from more common NSAID classes like propionic acid or salicylic acid derivatives. Preclinical studies have consistently highlighted its superior potency compared to established NSAIDs.

Pharmacological Profile

This compound has been shown to be highly effective in models of both acute and chronic inflammation. It effectively inhibits carrageenan-induced paw edema and cotton-pellet-induced granuloma.[2] Furthermore, in adjuvant-induced arthritis models in rats, this compound has demonstrated the ability to prevent the development of arthritis and treat pre-existing arthritic conditions.[2] Its analgesic properties are notable, particularly in models of inflammatory pain.[1]

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The NF-κB family of transcription factors are pivotal regulators of the inflammatory response. These proteins control the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The canonical NF-κB signaling pathway is a tightly regulated cascade that, when dysregulated, is implicated in the pathophysiology of numerous inflammatory diseases.

The canonical pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs). These stimuli lead to the activation of the IκB kinase (IKK) complex. Activated IKK phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p50/p65), allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription and the subsequent production of inflammatory mediators. Given that many NSAIDs have been shown to inhibit NF-κB activation, it is a strong candidate for the mechanism of action of a potent anti-inflammatory agent like this compound.

Quantitative Data on this compound's Anti-Inflammatory and Analgesic Potency

The following tables summarize the available quantitative data on the pharmacological activity of this compound in comparison to other well-known NSAIDs.

| Anti-Inflammatory Activity | This compound Potency vs. Comparator | Model | Reference |

| Carrageenan-induced paw edema | 40 x Phenylbutazone | Rat | |

| Cotton-pellet-induced granuloma | 0.8 x Indomethacin | Rat | |

| Adjuvant-induced arthritis (prevention) | 10-15 x Naproxen | Rat | |

| Adjuvant-induced arthritis (established) | Similar to Naproxen | Rat |

| Analgesic & Anti-Pyretic Activity | This compound Potency vs. Comparator | Model | Reference |

| Phenylquinone-induced writhing (mouse) | 16 x Aspirin | Mouse | |

| Phenylquinone-induced writhing (rat) | 10 x Aspirin | Rat | |

| Yeast-inflamed paw pressure | 10 x Indomethacin | Rat | |

| Adjuvant arthritic paw flexion | ≥1000 x Aspirin | Rat | |

| Yeast-induced pyrexia | 130 x Aspirin | Rat |

Proposed Mechanism of Action: this compound as an Inhibitor of the NF-κB Signaling Pathway

Based on its potent anti-inflammatory effects and the known mechanisms of other NSAIDs, we hypothesize that this compound may exert its therapeutic effects through the inhibition of the NF-κB signaling pathway. This inhibition could occur at several key nodes within the cascade, with the IKK complex being a primary potential target.

Caption: Hypothetical mechanism of this compound's anti-inflammatory action via inhibition of the IKK complex in the NF-kB signaling pathway.

Experimental Protocols for Investigating the Interaction of this compound with the NF-κB Pathway

To validate the hypothesis that this compound modulates NF-κB signaling, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

-

Objective: To determine if this compound inhibits NF-κB-dependent gene transcription.

-

Methodology:

-

Culture a suitable cell line (e.g., HEK293, HeLa, or a macrophage cell line like RAW264.7) that has been stably or transiently transfected with a reporter plasmid containing multiple NF-κB binding sites upstream of a luciferase or fluorescent protein reporter gene.

-

Pre-treat the cells with a range of concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS; 100 ng/mL), for 4-6 hours.

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

-

Include appropriate controls: vehicle-treated unstimulated cells, vehicle-treated stimulated cells, and a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

-

-

Objective: To assess the effect of this compound on upstream events in the NF-κB signaling cascade.

-

Methodology:

-

Culture cells (e.g., RAW264.7 macrophages) and pre-treat with this compound at various concentrations for 1-2 hours.

-

Stimulate the cells with TNF-α or LPS for a short duration (e.g., 15-30 minutes).

-

Prepare whole-cell lysates.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against total IκBα, phospho-IκBα, total p65, and phospho-p65 (Ser536). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Objective: To visually confirm if this compound prevents the nuclear translocation of the p65 subunit of NF-κB.

-

Methodology:

-

Grow cells on glass coverslips and pre-treat with this compound.

-

Stimulate with TNF-α or LPS.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Incubate with a primary antibody against p65.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of p65 using a fluorescence microscope.

-

-

Objective: To directly determine if this compound inhibits the enzymatic activity of the IKK complex.

-

Methodology:

-

Utilize a commercially available IKKβ kinase assay kit or immunoprecipitate the IKK complex from stimulated cell lysates.

-

In a kinase reaction buffer, combine the active IKK complex, a specific IKK substrate (e.g., a recombinant IκBα fragment), and ATP (radiolabeled or with a system for non-radioactive detection).

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate at 30°C for a specified time.

-

Measure the phosphorylation of the substrate via autoradiography, ELISA, or fluorescence-based methods.

-

In Vivo Studies

-

Objective: To correlate the in vitro findings with in vivo anti-inflammatory efficacy and NF-κB modulation.

-

Methodology:

-

Use a model such as LPS-induced systemic inflammation or carrageenan-induced paw edema in mice or rats.

-

Administer this compound orally at various doses prior to the inflammatory challenge.

-

At a specified time point after the challenge, collect tissue samples (e.g., paw tissue, lung, or liver).

-

Prepare tissue homogenates and analyze for NF-κB activation markers (phospho-p65, IκBα degradation) by Western blot.

-

Measure the expression of NF-κB target genes (e.g., TNF-α, IL-6, COX-2) by quantitative real-time PCR (qRT-PCR).

-

Assess inflammatory endpoints (e.g., paw volume, cytokine levels in serum).

-

Visualizing the Experimental Workflow

The following diagram outlines the proposed experimental workflow to investigate the effect of this compound on the NF-κB signaling pathway.

References

Tiopinac's Impact on Pyrexia Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antipyretic effects of Tiopinac, a non-steroidal anti-inflammatory drug (NSAID), in established preclinical models of pyrexia. The document details the pharmacological action of this compound, focusing on its potent inhibition of prostaglandin synthesis, a key mechanism in the febrile response. Experimental protocols for the widely used yeast-induced pyrexia model are outlined, and comparative data on the efficacy of this compound versus aspirin are presented. Furthermore, this guide illustrates the key signaling pathways involved in the pyretic response and the mechanism of action of this compound through detailed diagrams.

Introduction

Pyrexia, or fever, is a complex physiological response to infection or inflammation, orchestrated by the central nervous system. The elevation of the thermoregulatory set-point in the hypothalamus is primarily mediated by prostaglandin E2 (PGE2). Non-steroidal anti-inflammatory drugs (NSAIDs) exert their antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.

This compound is a potent NSAID that has demonstrated significant anti-inflammatory and analgesic properties. This guide focuses on its pronounced antipyretic activity, offering a comprehensive resource for researchers in the field of pharmacology and drug development.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism underlying the antipyretic effect of this compound and other NSAIDs is the inhibition of the COX enzymes, COX-1 and COX-2.[1][2] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including the pyretic mediator PGE2.[1][2]

The signaling pathway leading to fever and its attenuation by this compound is illustrated below.

References

Methodological & Application

Tiopinac: Application Notes for the Experimental Evaluation of Anti-inflammatory Activity in a Rat Paw Edema Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiopinac is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. One of the most common and reliable methods for evaluating the efficacy of potential anti-inflammatory agents is the carrageenan-induced rat paw edema model. This model mimics the acute inflammatory response, providing a valuable tool for screening and characterizing the pharmacological activity of compounds like this compound. These application notes provide a detailed experimental protocol for assessing the anti-inflammatory effects of this compound using this model and present an overview of its mechanism of action.

Data Presentation

For the purpose of illustrating a typical data presentation for such an experiment, the following tables represent hypothetical quantitative data based on the expected dose-dependent efficacy of this compound.

Table 1: Effect of Oral Administration of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3 hours post-carrageenan (Mean ± SEM) |

| Vehicle Control | - | 1.85 ± 0.12 |

| This compound | 0.5 | 1.30 ± 0.09* |

| This compound | 1.0 | 1.05 ± 0.07 |

| This compound | 2.0 | 0.82 ± 0.06*** |

| Indomethacin (Reference) | 10 | 0.95 ± 0.08 |

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. SEM = Standard Error of the Mean.

Table 2: Percentage Inhibition of Paw Edema by this compound at Different Time Points

| Treatment Group | Dose (mg/kg) | % Inhibition at 1 hour | % Inhibition at 3 hours | % Inhibition at 5 hours |

| This compound | 0.5 | 25.5 | 29.7 | 27.3 |

| This compound | 1.0 | 38.2 | 43.2 | 40.1 |

| This compound | 2.0 | 51.8 | 55.7 | 52.5 |

| Indomethacin (Reference) | 10 | 45.1 | 48.6 | 46.2 |

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Protocol

This protocol outlines the in vivo procedure to assess the anti-inflammatory activity of this compound.

1. Animals:

-

Male Wistar or Sprague-Dawley rats weighing between 150-200g are used.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard pellet chow and water.

-

It is recommended to acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

2. Materials:

-

This compound

-

Carrageenan (lambda, Type IV)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose in saline)

-

Reference NSAID (e.g., Indomethacin)

-

Plethysmometer or digital calipers

-

Syringes and needles for oral gavage and subcutaneous injection

3. Experimental Procedure:

-

Animal Grouping:

-

Group I: Vehicle Control (receives the vehicle orally)

-

Group II: this compound (e.g., 0.5 mg/kg, orally)

-

Group III: this compound (e.g., 1.0 mg/kg, orally)

-

Group IV: this compound (e.g., 2.0 mg/kg, orally)

-

Group V: Reference Drug (e.g., Indomethacin, 10 mg/kg, orally)

-

A minimum of six animals per group is recommended.

-

-

Drug Administration:

-

Fasting the animals overnight before the experiment is advisable to ensure proper drug absorption.

-

Administer this compound, the reference drug, or the vehicle orally via gavage one hour before the induction of inflammation.

-

-

Induction of Edema:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (V₀).

-

Inject 0.1 mL of a freshly prepared 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

-

The increase in paw volume is calculated as the difference between the paw volume at each time point (Vt) and the initial paw volume (V₀).

-

-

Data Analysis:

-

The percentage inhibition of edema is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where:

-

Vc = Mean increase in paw volume in the control group

-

Vt = Mean increase in paw volume in the drug-treated group

-

-

Statistical analysis is performed using an appropriate method, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), to compare the treated groups with the control group. A p-value of less than 0.05 is generally considered statistically significant.

-

Mechanism of Action and Signaling Pathways

The anti-inflammatory effect of this compound, like other NSAIDs, is primarily attributed to its ability to inhibit the synthesis of prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever. The synthesis of prostaglandins is catalyzed by the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.

-

COX-2 is an inducible enzyme, and its expression is upregulated at the site of inflammation by pro-inflammatory stimuli such as cytokines and endotoxins. COX-2 is responsible for the production of prostaglandins that mediate the inflammatory response.

While specific data on the COX-1/COX-2 selectivity of this compound is not extensively detailed in publicly available literature, its mechanism is understood to involve the inhibition of these enzymes. By blocking the action of COX enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the cardinal signs of inflammation, including edema, pain, and erythema.

Visualizing the Experimental Workflow and Signaling Pathway

Caption: Experimental workflow for evaluating this compound in the rat paw edema model.

Caption: this compound inhibits prostaglandin synthesis via COX-1 and COX-2.

Dissolving Tiopinac for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Tiopinac, a non-steroidal anti-inflammatory drug (NSAID), for in vivo research applications. The following sections offer guidance on solvent selection, formulation preparation for common administration routes, and relevant safety considerations.

Physicochemical Properties and Solubility

Known Solubility:

-

DMSO (Dimethyl Sulfoxide): this compound is known to be soluble in DMSO.[1] For similar compounds like Tioconazole, solubility in DMSO has been reported to be as high as 78 mg/mL. While this provides a strong indication of good solubility, the exact concentration for this compound should be determined empirically.

Potential Solvents for Formulation: Based on common practices for poorly water-soluble drugs, the following solvents and excipients are recommended for initial formulation screening:

-

Ethanol

-

Polyethylene Glycol (PEG), particularly PEG300 and PEG400

-

Tween 80 (Polysorbate 80)

-

Corn Oil

-

Saline (0.9% NaCl)

A summary of recommended solvent systems for achieving a clear solution or a homogeneous suspension is presented below. It is crucial to determine the optimal vehicle and concentration for your specific experimental needs and animal model.

| Solvent/Vehicle Component | Role in Formulation | Typical Concentration Range (%) |

| DMSO | Primary Solvent | 5 - 10 |

| PEG300 / PEG400 | Co-solvent | 30 - 40 |

| Tween 80 | Surfactant/Emulsifier | 1 - 5 |

| Ethanol | Co-solvent | 5 - 10 |

| Corn Oil | Oily Vehicle | Up to 100 |

| Saline or PBS | Diluent | To final volume |

Experimental Protocols: Formulation for In Vivo Administration

The following are detailed protocols for preparing this compound formulations for oral gavage and intraperitoneal injection. It is imperative to perform small-scale pilot formulations to confirm the solubility and stability of this compound at the desired concentration before preparing a large batch for animal studies.

Protocol 1: Aqueous Formulation for Oral Gavage or Intraperitoneal Injection

This protocol utilizes a common co-solvent system to achieve a clear solution suitable for both oral and intraperitoneal administration.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene Glycol 300 (PEG300), sterile, injectable grade

-

Tween 80, sterile, injectable grade

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile vials and syringes

Procedure:

-

Weighing: Accurately weigh the required amount of this compound powder.

-

Initial Dissolution: In a sterile vial, add the this compound powder. Add DMSO to the vial to dissolve the powder completely. A common starting point is to use 10% of the final volume as DMSO. For example, for a final volume of 10 mL, use 1 mL of DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.

-

Addition of Co-solvent: Add PEG300 to the solution. A typical concentration is 40% of the final volume (4 mL for a 10 mL final volume). Mix thoroughly until the solution is homogeneous.

-

Addition of Surfactant: Add Tween 80 to the mixture. A common concentration is 5% of the final volume (0.5 mL for a 10 mL final volume). Mix well.

-

Final Dilution: Slowly add sterile saline or PBS to reach the final desired volume, while continuously mixing. For a 10 mL final volume, you would add 4.5 mL of saline.

-

Final Formulation Check: The final solution should be clear and free of any precipitates. If precipitation occurs, the concentration of this compound may be too high for this vehicle system. Consider adjusting the solvent ratios or lowering the final concentration of this compound.

A product data sheet for a different compound suggests that a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can achieve a solubility of at least 2.5 mg/mL.[1]

Protocol 2: Oil-Based Formulation for Oral Gavage

For compounds that are highly lipophilic, an oil-based vehicle may be more suitable for oral administration.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, injectable grade (optional, for initial wetting)

-

Corn Oil, sterile

-

Sterile vials and syringes

Procedure:

-

Weighing: Accurately weigh the required amount of this compound powder.

-

Preparation:

-

Direct Suspension: In a sterile vial, add the this compound powder and the required volume of sterile corn oil. Vortex or sonicate until a uniform suspension is achieved.

-

With Initial DMSO Dissolution: For potentially improved homogeneity, first dissolve the this compound powder in a minimal amount of DMSO (e.g., 10% of the final volume). Then, add the corn oil to the final volume and mix thoroughly to form a stable suspension or solution. A formulation of 10% DMSO and 90% corn oil has been suggested for some compounds.[1]

-

-

Final Formulation Check: Ensure the final product is a homogeneous suspension that can be accurately drawn into a syringe. If settling occurs, ensure to re-suspend thoroughly before each administration.

Administration Procedures

Standard and ethically approved animal handling and administration techniques should always be followed.

Oral Gavage in Rodents

Oral gavage is a common method for precise oral dosing.

-

Animal Restraint: Proper restraint is crucial to prevent injury to the animal.

-

Gavage Needle: Use a sterile, ball-tipped gavage needle of the appropriate size for the animal.

-

Procedure: Gently insert the needle into the esophagus and deliver the formulation directly into the stomach.

-

Volume: The maximum recommended dosing volume for mice is typically 10 mL/kg.

Intraperitoneal Injection in Rodents

Intraperitoneal (IP) injection is a common route for systemic administration.

-

Injection Site: In mice, the injection is typically given in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[2][3]

-

Needle Size: Use a sterile needle of an appropriate gauge (e.g., 25-27G for mice).

-

Procedure: Lift the animal's hindquarters and insert the needle at a 30-45 degree angle. Aspirate to ensure the needle has not entered a blood vessel or organ before injecting.

-

Volume: The maximum recommended IP injection volume for mice is typically 10 mL/kg.

Safety and Toxicity Considerations

-

Acute Toxicity (LD50): As of the latest search, specific LD50 data for this compound was not found in the publicly available literature. It is recommended to perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. For reference, a substance with an oral LD50 of less than 2500 mg/kg in rats is considered hazardous by the Department of Toxic Substances Control.

-

Vehicle Toxicity: The solvents used in the formulations, particularly DMSO, can have biological effects. It is essential to include a vehicle-only control group in your experiments to account for any effects of the formulation itself. High concentrations of DMSO can be toxic, and it is generally recommended to keep the final concentration as low as possible.

Visualizations

Experimental Workflow for Formulation and Administration

Workflow for this compound formulation and administration.

Signaling Pathway (Hypothetical)

As an NSAID, this compound is expected to inhibit the cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.

Hypothesized mechanism of action of this compound.

References

Application Notes and Protocols: Tiopinac Dosage for Adjuvant-Induced Arthritis in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tiopinac in a rat model of adjuvant-induced arthritis (AIA). This document includes quantitative data on effective dosages, detailed experimental protocols for arthritis induction and drug administration, and an overview of the proposed signaling pathway for this compound's anti-inflammatory action.

Quantitative Data Summary

This compound has demonstrated significant anti-inflammatory and analgesic effects in the adjuvant-induced arthritis model in rats. The following table summarizes the key quantitative data regarding its dosage and efficacy.

| Parameter | Value | Species/Model | Administration Route | Duration | Source |

| Effective Dose (ED₅₀) | 0.1 mg/kg/day | Rat (Adjuvant-Induced Arthritis) | Oral (p.o.) | 18 days | [1] |

Experimental Protocols

This section outlines the detailed methodologies for inducing arthritis in rats and the subsequent administration of this compound.

Adjuvant-Induced Arthritis (AIA) Protocol

The AIA model is a well-established and widely used model for screening anti-inflammatory and anti-arthritic agents.

Materials:

-

Male Lewis or Wistar rats (6-12 weeks old)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL)

-

Mineral oil or paraffin oil

-

1 mL syringes with 25-gauge needles

Procedure:

-

Animal Acclimatization: Acclimate rats to the laboratory environment for at least one week prior to the experiment, with free access to food and water.

-

Adjuvant Preparation: Thoroughly suspend the Mycobacterium tuberculosis in the oil-based vehicle (CFA) by vortexing or sonication immediately before injection to ensure a uniform suspension.

-

Induction of Arthritis:

-

Disease Progression:

-

Primary inflammation at the injection site will be visible within hours to a few days.

-

Systemic, secondary arthritic lesions in the contralateral paw and other joints typically appear between days 10 and 14 post-induction.[2]

-

-

Assessment of Arthritis:

-

Paw Volume: Measure the volume of both hind paws using a plethysmometer at regular intervals (e.g., daily or every other day) starting from day 0.

-

Arthritis Index: Score the severity of arthritis in each paw based on a scale (e.g., 0-4) considering erythema, swelling, and joint deformity. The total score per animal is the sum of the scores for all paws.

-

This compound Administration Protocol

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose or a suspension in a suitable oil like corn oil)

-

Oral gavage needles (stainless steel or flexible plastic)

-

Syringes

Procedure:

-

Preparation of this compound Suspension:

-

Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Sonication may be required to ensure uniform suspension.

-

The ED₅₀ of 0.1 mg/kg/day can be used as a starting point for dose-ranging studies.

-

-

Oral Administration (Gavage):

-

Administer the this compound suspension orally to the rats using a gavage needle once daily.

-

The volume administered should be based on the individual rat's body weight (e.g., 5-10 mL/kg).

-

-

Treatment Regimens:

-

Prophylactic Treatment: Begin this compound administration on the same day as CFA injection (Day 0) and continue for the duration of the study (e.g., 18-21 days).

-

Therapeutic Treatment: Initiate this compound administration after the onset of secondary arthritic lesions (e.g., from day 14) to evaluate its effect on established arthritis.

-

Signaling Pathway and Mechanism of Action

This compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of prostaglandin synthesis.

Mechanism of Action:

The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs are attributed to their ability to block the activity of cyclooxygenase (COX) enzymes.[4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and plays a major role in the synthesis of pro-inflammatory prostaglandins.

The therapeutic efficacy of NSAIDs in arthritis is primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are associated with the inhibition of COX-1. While the specific selectivity of this compound for COX-1 versus COX-2 is not definitively established in the reviewed literature, its potent anti-inflammatory effects in the adjuvant-induced arthritis model suggest significant inhibition of COX-2 activity at the site of inflammation.

Below is a diagram illustrating the proposed signaling pathway for this compound's action.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in the rat adjuvant-induced arthritis model.

References

- 1. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Table, Cyclooxygenase Selectivity of NSAIDs]. - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]

Application Note: Proposed HPLC Method for the Quantification of Tiopinac in Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Introduction

Tiopinac (6,11-dihydrodibenzo-[b,e]-thiepin-11-one-3-acetic acid) is a compound with reported anti-inflammatory and analgesic properties. To conduct pharmacokinetic, toxicokinetic, and efficacy studies, a reliable and sensitive bioanalytical method for its quantification in plasma is essential. This document presents a proposed HPLC-UV method, which will require full validation by the end-user to ensure its suitability for the intended application.

Proposed Experimental Protocol

1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS): A structurally similar and stable compound, not present in the biological matrix. For method development, a compound like Ketoprofen or another structurally related non-steroidal anti-inflammatory drug (NSAID) could be evaluated.

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or phosphoric acid (for pH adjustment of the mobile phase)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

2. Instrumentation

-

HPLC system with a UV detector

-

Analytical column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

-

Centrifuge

-

Vortex mixer

-

Evaporator (optional, for sample concentration)

3. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for plasma sample preparation.

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma sample to ensure homogeneity.

-

In a microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 10 µL of the Internal Standard working solution.

-

Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, if concentration is needed).

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Inject a defined volume (e.g., 20 µL) into the HPLC system.

Workflow for Sample Preparation

Caption: Proposed workflow for plasma sample preparation.

4. Proposed HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of an acidic aqueous phase and an organic solvent. A good starting point would be a gradient elution with:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program:

-

0-2 min: 30% B

-

2-8 min: 30% to 90% B

-

8-10 min: 90% B

-

10.1-12 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: To be determined by scanning the UV spectrum of this compound. A starting wavelength of 254 nm or 280 nm could be evaluated.

-

Injection Volume: 20 µL

Logical Flow of HPLC Analysis

Caption: Logical workflow of the proposed HPLC analysis.

Proposed Method Validation Parameters

Once the initial method is developed, it must be fully validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the typical parameters and acceptance criteria for bioanalytical method validation.

Table 1: Proposed Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of this compound and the IS in blank plasma from at least 6 different sources. |

| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve with a signal-to-noise ratio ≥ 10 and precision and accuracy within ±20%. |

| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% for QC samples (Low, Mid, High). ≤ 20% for LLOQ. |

| Accuracy (Intra- and Inter-day) | Percent relative error (%RE) within ±15% for QC samples (Low, Mid, High). Within ±20% for LLOQ. |

| Recovery | Consistent and reproducible recovery of this compound and the IS from the plasma matrix. |

| Stability (Freeze-thaw, short-term, long-term, post-preparative) | Analyte stability should be within ±15% of the nominal concentration. |

Table 2: Example Quality Control (QC) Sample Concentrations for Validation

| QC Level | Proposed Concentration Range (ng/mL) |

| LLOQ | To be determined (e.g., 1-10 ng/mL) |

| Low QC | 3 x LLOQ |

| Mid QC | 40-60% of the highest calibration standard |

| High QC | ~80% of the highest calibration standard |

Discussion

The proposed method provides a solid foundation for developing a validated HPLC-UV assay for this compound in plasma. The protein precipitation method is chosen for its simplicity and speed, though other extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may offer cleaner extracts and should be considered during method development if matrix effects are significant. The choice of a C18 column and a water/acetonitrile mobile phase is standard for many small molecules and offers a high likelihood of achieving good chromatographic separation.

It is crucial to emphasize that the parameters provided in this note are starting points. The optimal conditions, especially the mobile phase composition, gradient, and detection wavelength, must be determined experimentally. Furthermore, a thorough validation is mandatory to ensure the reliability, reproducibility, and accuracy of the method for its intended purpose in a research or drug development setting.

Conclusion